molecular formula C13H9N5 B2828343 7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 767346-79-2

7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B2828343
CAS No.: 767346-79-2
M. Wt: 235.25
InChI Key: UVIYBZZSTLTNGQ-UHFFFAOYSA-N
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Description

7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile (: 387361-34-4) is a high-purity chemical building block belonging to the pharmaceutically significant pyrazolo[1,5-a]pyrimidine class. This fused, planar bicyclic scaffold is a privileged structure in medicinal chemistry, renowned for its versatile protein kinase inhibitor (PKI) activity and central role in targeted cancer therapy research . The compound serves as a key precursor for the design and synthesis of novel small-molecule inhibitors. Its structure is amenable to further derivatization, allowing researchers to explore structure-activity relationships (SAR) and optimize compounds for enhanced potency and selectivity . Pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated potent activity against a diverse range of kinases, including PIM-1, CDK2, TRKA, and EGFR, which are critical regulators in cellular signaling pathways often dysregulated in cancers . Mechanistically, derivatives based on this core scaffold are known to act as ATP-competitive inhibitors, effectively blocking the phosphorylation processes that drive uncontrolled cell proliferation and survival . Beyond kinase inhibition, research on closely related analogs has shown that these compounds can induce apoptosis and cause cell cycle arrest in various cancer cell lines, highlighting their potential as multi-faceted antitumor agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5/c14-6-10-7-16-13-11(8-17-18(13)12(10)15)9-4-2-1-3-5-9/h1-5,7-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIYBZZSTLTNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=CC(=C(N3N=C2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves a multi-step process. One common method is the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods

Industrial production methods for this compound often utilize deep eutectic solvents (DES) due to their benign environmental impact, high yield, scalability, and simple work-up procedures . The use of DES in the synthesis of pyrazolo[1,5-a]pyrimidines provides several advantages, including improved reaction efficiency and reduced environmental footprint.

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which have been studied for their antimicrobial and antitumor activities .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[1,5-a]pyrimidine scaffold is highly modular, with substituent variations significantly altering physicochemical and biological properties. Below is a detailed comparison with structurally related derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Features Biological Activity/Applications Reference
7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile 7-NH₂, 3-Ph, 6-CN Hydrogen bonding via NH₂ and CN; moderate lipophilicity Potential EGFR inhibition
10c: 7-Amino-3-(2'-chlorophenylazo)-...-6-carbonitrile 3-(2-Cl-Ph-azo) Azo group enables π-π stacking; Cl enhances electronegativity Anticancer (unspecified targets)
10d: 7-Amino-3-p-tolylazo-...-6-carbonitrile 3-(p-Tolyl-azo) Methyl group increases hydrophobicity; azo group for redox activity Anticancer (cell line studies)
5-(1H-Indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile 5-Indol-3-yl, 7-substituents (e.g., 2-hydroxyphenyl) Indole moiety enhances DNA intercalation; hydroxyl improves solubility Cytotoxic (HCT-116, MCF-7 cell lines)
Compound 6: 2,7-Diamino-5-(4-methoxyphenyl)-3-(4-tolyldiazenyl)... 2,7-NH₂, 5-(4-MeO-Ph), 3-(4-Tolyl-azo) Dual amino groups for H-bonding; methoxy enhances metabolic stability Anticancer (proposed CDK2 inhibition)
Tetrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives 1H-Tetrazole-5-amine, 3-cyanoacetyl indole Tetrazole ring improves metabolic resistance; indole aids membrane permeation Anticancer (A549, MDA-MB-231 cell lines)

Key Findings

Substituent Impact on Bioactivity :

  • Azo Groups (e.g., 10c, 10d) : Enhance binding to hydrophobic pockets in enzymes (e.g., EGFR) via π-π interactions. The 2'-chlorophenylazo group in 10c improves target specificity compared to the unsubstituted phenyl group .
  • Indole and Tetrazole Moieties : Indole-containing derivatives (e.g., ) show potent cytotoxicity (IC₅₀ < 10 µM against HCT-116), likely due to intercalation with DNA. Tetrazole rings () confer metabolic stability, critical for oral bioavailability .

Physical Properties :

  • Melting Points : The target compound’s analogs exhibit high melting points (260–290°C), indicative of strong intermolecular forces (e.g., hydrogen bonds in 10a: 271–273°C) .
  • Solubility : Hydroxyl or methoxy substituents (e.g., 5-(4-MeO-Ph) in Compound 6) improve aqueous solubility, whereas phenyl or tolyl groups increase logP values (~3.5–4.0) .

Synthetic Routes :

  • One-Pot Multicomponent Reactions : Widely used for tetrazolo[1,5-a]pyrimidines (e.g., ), achieving yields >65% with HMTA-BAIL@MIL-101(Cr) catalysis .
  • Triethylamine-Catalyzed Cyclization : Employed for carboxamide derivatives (e.g., 10a–c), yielding 60–70% pure products .

Biological Activity

7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and antitumor properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H9N5C_{13}H_9N_5, with a CAS number of 767346-79-2. Its structure features a pyrazolo-pyrimidine core, which is known for its potential in drug development.

PropertyValue
Molecular FormulaC13H9N5
CAS Number767346-79-2
Molecular Weight229.24 g/mol
Melting PointNot specified

This compound exhibits its biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes, which is crucial for its antitumor activity.
  • Antimicrobial Properties : It has demonstrated effectiveness against several bacterial and fungal strains, highlighting its potential use as an antimicrobial agent.
  • Antiviral Activity : Research indicates that derivatives of this compound can inhibit the hepatitis C virus (HCV) in cell culture systems, suggesting its utility in antiviral therapies .

Case Studies and Research Findings

  • Antitumor Activity : A study found that analogs of pyrazolo[1,5-a]pyrimidines, including 7-Amino-3-phenyl derivatives, exhibited significant cytotoxicity against cancer cell lines such as MCF-7. These compounds induced apoptosis and inhibited cell migration .
  • Antimicrobial Efficacy : Research conducted on various derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications to the phenyl group could enhance antibacterial potency .
  • HCV Inhibition : A series of 7-amino derivatives were synthesized and evaluated for their ability to inhibit HCV replication in vitro. The results demonstrated that certain modifications significantly increased inhibitory activity, making them potential candidates for further development as antiviral agents .

Summary of Biological Activities

Activity TypeFindings
AntitumorInduces apoptosis in cancer cell lines; inhibits growth .
AntimicrobialEffective against various bacterial strains .
AntiviralInhibits hepatitis C virus replication .

Synthetic Routes and Applications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes cyclocondensation reactions involving NH-amino pyrazoles with electrophilic compounds.

Synthetic Methodology Overview

  • Starting Materials : NH-amino pyrazoles and biselectrophilic compounds.
  • Reagents : Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
  • Conditions : Reactions are generally performed under moderate temperatures using solvents like dichloromethane or ethanol.

Industrial Production

Industrial synthesis often employs environmentally friendly methods such as deep eutectic solvents (DES), which offer high yields and simpler work-up procedures.

Q & A

Q. Advanced

  • In-situ NMR spectroscopy : Track intermediate formation (e.g., dimethylaminovinyl intermediates) .
  • X-ray crystallography : Resolve regioselectivity in cyclization steps (e.g., confirming the pyrimidine ring closure) .
  • Computational modeling : Use DFT to evaluate transition states and activation energies .

How is the biological activity of this compound evaluated in anticancer research?

Q. Advanced

  • In vitro assays :
    • MTT assay : Test cytotoxicity against cancer cell lines (e.g., HepG-2, IC₅₀ values) .
    • Flow cytometry : Quantify apoptosis (PreG1 phase) and cell cycle arrest (G2/M phase) .
  • EGFR targeting :
    • Molecular docking to predict H-bond interactions (e.g., with Met769 and Lys692 residues) .
    • Validate binding via surface plasmon resonance (SPR) or fluorescence polarization.

What methodological approaches are used to study structure-activity relationships (SAR)?

Q. Advanced

  • Substituent variation : Synthesize analogs with halogens (Cl), methoxy, or trifluoromethyl groups to assess electronic effects .
  • Pharmacophore mapping : Identify critical moieties (e.g., cyano group for H-bonding, phenyl for hydrophobic interactions) .
  • Comparative bioassays : Test derivatives against wild-type and mutant kinases to pinpoint selectivity .

How can computational tools enhance the design of pyrazolo[1,5-a]pyrimidine derivatives?

Q. Advanced

  • Molecular docking (AutoDock/Vina) : Predict binding modes to targets like EGFR or adenosine receptors .
  • MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories.
  • QSAR models : Corrogate substituent properties (e.g., logP, TPSA) with bioactivity data .

What strategies resolve contradictions in spectroscopic data during structural analysis?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded aromatic regions .
  • Crystallographic refinement (SHELXL) : Resolve ambiguities in bond lengths/angles .
  • Isotopic labeling : Use ¹⁵N-labeled precursors to track nitrogen environments in NMR .

How are multicomponent reactions applied to synthesize complex derivatives?

Q. Advanced

  • One-pot synthesis : Combine aldehydes, 3-cyanoacetyl indole, and triazoles in DMF with triethylamine catalysis (120°C, 10 hours) .
  • Workflow :
    • Monitor by TLC.
    • Recrystallize from EtOH/DMF for >70% yields .

What analytical methods ensure purity and reproducibility in synthesis?

Q. Basic

  • HPLC : Use C18 columns (acetonitrile/water gradient) to quantify impurities (<2%) .
  • Melting point analysis : Compare observed values (e.g., 263–265°C) with literature .
  • Elemental analysis : Validate C/H/N percentages (e.g., C 62.77%, H 4.01%, N 24.40%) .

How is regioselectivity controlled in pyrazolo[1,5-a]pyrimidine functionalization?

Q. Advanced

  • Site-selective cross-coupling : Use Pd catalysts for Suzuki-Miyaura reactions at C2/C6 positions .
  • Directing groups : Introduce temporary substituents (e.g., bromine) to steer electrophilic attacks .

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